Sodium 2-ethylbenzenesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylbenzenesulfinate is an organosulfur compound with the molecular formula C₈H₉NaO₂S. It is a white crystalline solid that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ethylbenzenesulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-ethylbenzene with sulfur dioxide and a suitable oxidizing agent, followed by neutralization with sodium hydroxide. Another method includes the reaction of 2-ethylbenzenesulfonyl chloride with sodium sulfite under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethylbenzenesulfinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to produce sulfides.
Substitution: It participates in nucleophilic substitution reactions, forming various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Sulfonic Acids: Formed through oxidation.
Sulfides: Produced via reduction.
Sulfonyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Sodium 2-ethylbenzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating agent in organic synthesis, facilitating the formation of sulfonyl compounds.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which participate in various radical-mediated reactions. The compound’s reactivity is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring, which can modulate its nucleophilicity and electrophilicity .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 2-ethylbenzenesulfinate is unique due to the presence of the ethyl group on the benzene ring, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in the compound’s behavior in chemical reactions and its suitability for specific applications .
Properties
Molecular Formula |
C8H9NaO2S |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
sodium;2-ethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-5-3-4-6-8(7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
IROADWLXCRGCTM-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.